molecular formula C24H26N4O2 B2392453 2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 899745-83-6

2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Katalognummer B2392453
CAS-Nummer: 899745-83-6
Molekulargewicht: 402.498
InChI-Schlüssel: DXTXNUHWPKPUBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a pyridazinone derivative that has been shown to exhibit significant biological activity, particularly in the field of cancer research. In

Wirkmechanismus

The mechanism of action of EPPA is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. EPPA has been shown to inhibit the activity of several key enzymes and proteins, including AKT, mTOR, and STAT3, which are known to be involved in cancer development and progression.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients). EPPA has also been shown to have a low toxicity profile and is well-tolerated in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of EPPA is its potent anti-tumor activity against a wide range of cancer cell lines. It also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of EPPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on EPPA. One direction is to further explore its mechanism of action and identify additional targets that may be involved in its anti-tumor activity. Another direction is to investigate the potential use of EPPA in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, there is a need to develop new formulations of EPPA that improve its solubility and bioavailability for in vivo use.
In conclusion, EPPA is a promising compound with significant potential for use in cancer research. Its potent anti-tumor activity, low toxicity, and well-tolerated nature make it an attractive candidate for further investigation. Further research is needed to fully understand its mechanism of action and to develop new formulations that enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of EPPA involves the condensation reaction of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

EPPA has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EPPA has also been shown to inhibit tumor growth in animal models of breast and lung cancer.

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-30-21-11-5-18(6-12-21)17-24(29)25-20-9-7-19(8-10-20)22-13-14-23(27-26-22)28-15-3-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTXNUHWPKPUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.